molecular formula C12H14BrNO2 B14904550 trans-Methyl-4-(3-bromophenyl)pyrrolidine-3-carboxylate

trans-Methyl-4-(3-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14904550
M. Wt: 284.15 g/mol
InChI Key: ZMYRJTJFKAEHHZ-MNOVXSKESA-N
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Description

rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate ester, which may contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1

InChI Key

ZMYRJTJFKAEHHZ-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Br

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.

    Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The bromophenyl group may participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology.

    Industry: Could be used in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    rel-Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    rel-Methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate: The position of the bromine atom is different, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromophenyl group in rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate may confer unique reactivity and selectivity in chemical reactions. Additionally, the chiral nature of the compound could result in specific interactions with biological targets, making it valuable in drug development and other applications.

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